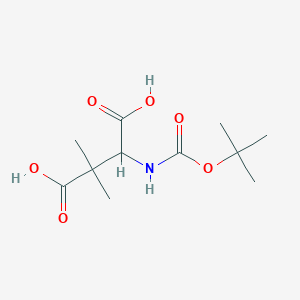
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is of interest due to its applications in peptide synthesis and other areas of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol, or aluminum chloride (AlCl3) can be used to remove the Boc group.
Coupling Reagents: N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide is used to enhance amide formation in Boc-protected amino acids.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and various derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amino group is released, allowing it to participate in subsequent reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-((Tert-butoxycarbonyl)amino)phenylboronic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid
Uniqueness
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid is unique due to its specific structure, which includes a dimethylsuccinic acid backbone. This structure provides distinct reactivity and stability compared to other Boc-protected amino acids, making it valuable in specific synthetic applications.
Propiedades
Fórmula molecular |
C11H19NO6 |
|---|---|
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid |
InChI |
InChI=1S/C11H19NO6/c1-10(2,3)18-9(17)12-6(7(13)14)11(4,5)8(15)16/h6H,1-5H3,(H,12,17)(H,13,14)(H,15,16) |
Clave InChI |
NGUCAPIXLLWOJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



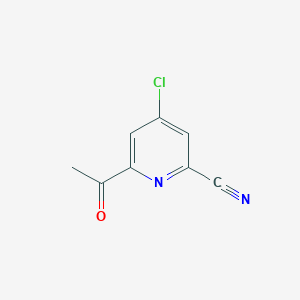
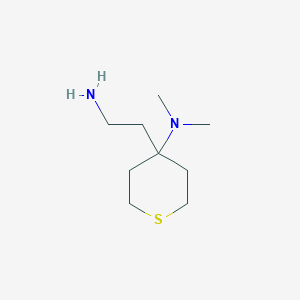
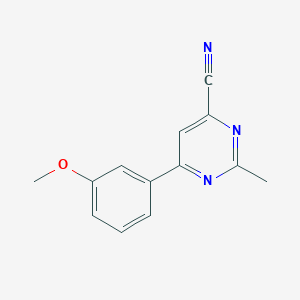

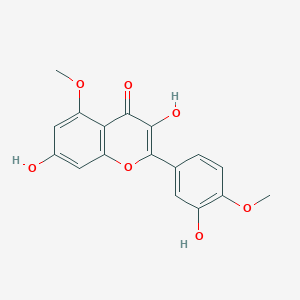
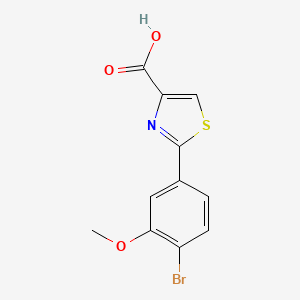
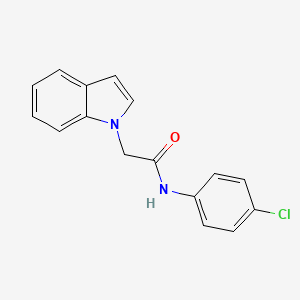
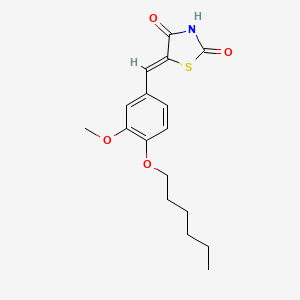
![1-[4-(dimethylsulfamoylamino)phenyl]-4-methyl-5-oxotetrazole](/img/structure/B14868013.png)
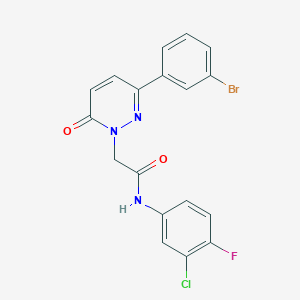


![7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14868035.png)
